MM-401

MLL1 H3K4 methyltransferase WDR5

Selective MLL1 probe with unique MLL1-WDR5 disruption (IC50 0.32 µM) and transcriptome-validated MLL1 loss-of-function phenocopy (Pearson r=0.73). No cross-reactivity with MLL2-4/SET1. Enantiomer control MM-NC-401 available for rigorous assays. Differentiates MLL1-specific regulation from pan-MLL/off-target effects. Ideal for MLL-AF9 leukemia models, ChIP-seq locus-specific H3K4 methylation mapping, and structure-based drug design (PDB:4GM9).

Molecular Formula C29H46N8O5
Molecular Weight 586.7 g/mol
Cat. No. B14125867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM-401
Molecular FormulaC29H46N8O5
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2
InChIInChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20?,21-,22+,29+/m0/s1
InChIKeySILRGLDFBXVGOQ-HBIQCHECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MM-401: A Selective MLL1 H3K4 Methyltransferase Inhibitor for MLL-Rearranged Leukemia Research


MM-401 is a cyclic peptidomimetic inhibitor that specifically targets the histone H3K4 methyltransferase activity of Mixed Lineage Leukemia 1 (MLL1, also known as KMT2A) by blocking the critical MLL1-WDR5 protein-protein interaction, thereby preventing MLL1 core complex assembly [1]. It demonstrates an IC50 of 0.32 µM for inhibiting MLL1 methyltransferase activity in vitro and exhibits a unique specificity profile, showing no inhibition against other MLL family HMTs (MLL2, MLL3, MLL4, SET1A, SET1B) or a broad panel of other histone methyltransferases [1][2].

Why MM-401 Cannot Be Substituted with Other WDR5-MLL1 Inhibitors in Critical Experiments


While multiple compounds target the MLL1-WDR5 interaction (e.g., MM-102, MM-589, OICR-9429, WDR5-0103), they exhibit fundamentally distinct binding mechanisms, potency profiles, and selectivity spectra. MM-401 is uniquely characterized by its specific disruption of MLL1 complex assembly without affecting other MLL family HMTs, a property stemming from the unique biochemical requirement of WDR5 for MLL1 activity but not for MLL2-4 or SET1 complexes [1]. In contrast, pan-WDR5 antagonists like OICR-9429 bind to WDR5 with high affinity (Kd 24-52 nM) but act as broad-spectrum disruptors of WDR5 interactions with multiple partners, including MLL and Histone 3 [2]. Similarly, ultra-high potency inhibitors like MM-102 (IC50 2.4 nM in binding assay) and MM-589 (IC50 0.90 nM binding, 12.7 nM functional) achieve superior in vitro potency but lack the detailed cellular selectivity and transcriptome-level validation that distinguishes MM-401 [3][4]. Substituting MM-401 with these alternatives without validation would introduce confounding variables in studies where MLL1-specific effects must be isolated from broader epigenetic or off-target perturbations. Furthermore, MM-401 benefits from a well-characterized enantiomer control (MM-NC-401), enabling rigorous experimental design that many alternative probes lack [1].

Quantitative Differentiation of MM-401: Head-to-Head and Cross-Study Comparative Evidence


MM-401 Inhibits MLL1 Methyltransferase Activity with an IC50 of 0.32 µM While Sparing Other MLL Family HMTs

MM-401 inhibits MLL1 core complex H3K4 methyltransferase activity with an IC50 of 0.32 µM in a scintillation counter assay using reconstituted MLL1 core complex [1]. Critically, at concentrations up to 500 µM, MM-401 does not inhibit other MLL family histone methyltransferases including MLL2, MLL3, MLL4, SET1A, and SET1B, nor does it inhibit non-MLL family HMTs such as SET7/9, EZH2, G9a, Suv39h1, MMSET, or DOT1L [1][2]. This contrasts with pan-WDR5 antagonists like OICR-9429 which disrupt WDR5 interactions with multiple partners including MLL and Histone 3 (IC50 < 1 µM for cellular disruption of MLL1-WDR5 and RbBP5-WDR5) [3]. The selectivity of MM-401 arises from the unique biochemical requirement of WDR5 for MLL1 complex integrity; WDR5 is essential for MLL1 activity but dispensable for MLL2-4 and SET1 complexes [1].

MLL1 H3K4 methyltransferase WDR5 selectivity epigenetics

MM-401 Specifically Disrupts MLL1 Core Complex Assembly Without Affecting MLL3 or MLL4 Complexes

In pull-down assays using HeLa nuclear extract, MM-401 (0.04 to 25 µM) gradually disrupted MLL1 binding to both WDR5 and RbBP5 in a concentration-dependent manner [1]. In direct contrast, while MM-401 effectively dissociated WDR5 from MLL3 and MLL4, it did not affect MLL3 or MLL4 binding to RbBP5 even at the highest concentration (25 µM) [1]. The enantiomer control MM-NC-401 (25 µM) had no effect on the integrity of any complex [1]. This differential effect stems from the fact that the MLL1 SET domain cannot interact with RbBP5 in the absence of WDR5, whereas SET domains of MLL3 and MLL4 directly interact with RbBP5 independently of WDR5 [1].

protein-protein interaction MLL1-WDR5 complex assembly RbBP5 MLL3 MLL4

MM-401 Induces Transcriptome Changes Highly Correlated with Genetic MLL1 Deletion (Pearson r = 0.73)

Genome-wide RNA-seq analysis comparing MLL-AF9 cells treated with MM-401 versus cells with genetic MLL1 deletion revealed a Pearson correlation coefficient of 0.73 (p < 10⁻¹⁶) between the two transcriptome profiles [1]. Gene set enrichment analysis (GSEA) documented significant overlap [1]. Among ~8000 genes sequenced, 564 genes were differentially expressed upon MM-401 treatment (p < 0.05, Log2 fold change > 1), and 340 genes overlapped with those altered by MLL1 deletion [1]. Heat map analysis of the top 100 genes changed by MM-401 showed comparable changes in MLL1 knockout cells, with minimal correlation to enantiomer MM-NC-401 treated samples [1].

transcriptomics RNA-seq MLL-AF9 gene expression MLL1 knockout

MM-401 Exhibits Selective Growth Inhibition of MLL Fusion Leukemia Cells with GI50 ~10 µM and Minimal Normal Cell Toxicity

MM-401 inhibited proliferation of MLL-AF9 transduced primary bone marrow progenitor cells (BMPCs) with a half-maximal growth inhibition (GI50) value of approximately 10 µM in liquid culture [1]. The enantiomer control MM-NC-401 showed minimal effects [1]. Importantly, MM-401 did not affect proliferation of normal primary BMPCs at concentrations up to 160 µM, demonstrating a therapeutic window of >16-fold between MLL leukemia and normal bone marrow cells [1]. Colony formation of normal BMPCs also remained unchanged after MM-401 treatment [1]. MM-401 effectively inhibited growth of multiple MLL fusion-driven leukemia lines (MLL-ENL, MLL-AF1) while showing no effect on Hoxa9/Meis1-overexpressing leukemia cells, confirming MLL1-dependence [1].

cell proliferation GI50 MLL leukemia selectivity normal bone marrow

MM-401 Reduces MLL1-Dependent H3K4 Methylation at HOXA Loci Without Affecting Global Histone Modifications

ChIP analysis demonstrated that MM-401 treatment (20 µM, 48h) specifically reduced H3K4 dimethylation and trimethylation at MLL1 target loci including Hoxa7, Hoxa9, and Hoxa10 promoters in MLL-AF9 cells, while H3K4 methylation at 10 MLL1-independent genes and the 3' HoxA loci (Hoxa1-a6) remained unchanged [1]. Global histone modifications were not affected [2]. This locus-specific effect contrasts with pan-WDR5 inhibitors like OICR-9429 which broadly disrupt WDR5 interactions and may have wider epigenetic consequences [3]. As a control, the enantiomer MM-NC-401 had no effect on Hox gene expression [1].

H3K4 methylation ChIP-seq HOXA epigenetics MLL1 targets

Crystal Structure of MM-401 Bound to WDR5 (PDB: 4GM9) at 2.1 Å Resolution Provides Atomic-Level Binding Mode Information

The co-crystal structure of human WDR5 in complex with MM-401 has been solved at 2.1 Å resolution and deposited in the Protein Data Bank (PDB ID: 4GM9) [1]. This structure reveals the precise binding mode of MM-401 within the central peptide-binding pocket of WDR5, the same site that normally accommodates the WIN motif of MLL1 [2]. While other WDR5-MLL1 inhibitors like MM-102 and MM-589 also have structural data available, the MM-401 structure represents the first peptidomimetic inhibitor co-crystal structure for this target class and provides a foundational template for structure-guided optimization efforts [2]. In contrast, OICR-9429 and WDR5-0103 bind to different regions or induce distinct conformational states, which may account for their differing selectivity profiles [3].

crystal structure WDR5 MM-401 PDB 4GM9 structure-based design

Recommended Research Applications for MM-401 Based on Validated Evidence


Elucidating MLL1-Specific Transcriptional Programs in MLL-Rearranged Leukemia

Researchers studying the MLL1-dependent transcriptome can employ MM-401 as a chemical probe to selectively inhibit MLL1 methyltransferase activity while leaving other MLL family HMTs unaffected. The strong correlation (Pearson r = 0.73) between MM-401 treatment and MLL1 genetic deletion confirms that MM-401 accurately phenocopies MLL1 loss-of-function at the transcriptome level [1]. This makes MM-401 an ideal tool for distinguishing MLL1-specific gene regulation from broader MLL family functions in MLL-AF9 and other MLL fusion-driven models.

Validating MLL1-WDR5 Interaction as a Therapeutic Vulnerability in MLL Leukemia Models

MM-401 provides a well-validated chemical probe for assessing the therapeutic relevance of MLL1-WDR5 disruption. With a GI50 of ~10 µM in MLL-AF9 cells and >16-fold selectivity over normal bone marrow cells (no toxicity up to 160 µM), MM-401 enables dose-response studies that distinguish on-target MLL1 inhibition from general cytotoxicity [1]. The availability of an inactive enantiomer control (MM-NC-401) allows for rigorous experimental controls that many alternative inhibitors lack [1].

Locus-Specific Epigenetic Profiling of MLL1-Dependent H3K4 Methylation

Investigators performing ChIP-seq or ChIP-qPCR to map MLL1-dependent H3K4 methylation landscapes should consider MM-401 for its demonstrated locus-specific activity. At 20 µM, MM-401 selectively reduces H3K4me2/me3 at MLL1 target loci (Hoxa7, Hoxa9, Hoxa10) without affecting MLL1-independent genes or global histone modifications [1][2]. This targeted effect is critical for studies where broad epigenetic perturbation would confound interpretation.

Structure-Guided Design and Optimization of Next-Generation MLL1-WDR5 Inhibitors

Medicinal chemistry groups engaged in structure-based drug design of MLL1-WDR5 inhibitors can utilize the high-resolution (2.1 Å) co-crystal structure of MM-401 bound to WDR5 (PDB: 4GM9) as a reference scaffold [1]. This structure provides atomic-level detail of how a peptidomimetic inhibitor occupies the WIN motif-binding pocket, informing rational modifications to improve potency, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for MM-401

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.